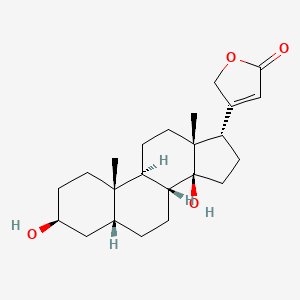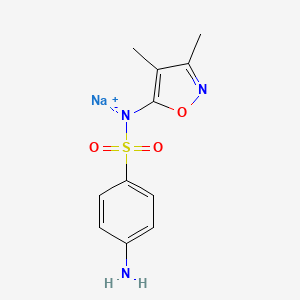
1-Bromo-2,3-dimethoxy-5-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2,3-dimethoxy-5-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with bromine, fluorine, and two methoxy groups
Métodos De Preparación
The synthesis of 1-Bromo-2,3-dimethoxy-5-fluorobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the bromination of 2,3-dimethoxy-5-fluorobenzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction conditions generally require controlled temperatures to ensure selective bromination at the desired position on the benzene ring.
For industrial production, the process may involve more advanced techniques such as continuous flow reactors to enhance yield and safety. The use of tubular diazotization reaction technology can also be employed to prepare diazonium salt intermediates, which are then reacted with cuprous bromide in hydrobromic acid to obtain the final product .
Análisis De Reacciones Químicas
1-Bromo-2,3-dimethoxy-5-fluorobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in further substitution reactions where the bromine or fluorine atoms are replaced by other electrophiles.
Nucleophilic Aromatic Substitution (NAS): The presence of electron-withdrawing groups like fluorine makes the compound susceptible to nucleophilic attack, leading to substitution reactions.
Oxidation and Reduction: The methoxy groups can undergo oxidation to form corresponding quinones, while reduction reactions can target the halogen substituents.
Common reagents used in these reactions include bromine, aluminum chloride, and various nucleophiles such as sodium methoxide. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Bromo-2,3-dimethoxy-5-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It can be employed in the study of enzyme interactions and metabolic pathways due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2,3-dimethoxy-5-fluorobenzene in chemical reactions involves the formation of reactive intermediates such as arenium ions in electrophilic aromatic substitution . The electron-donating methoxy groups and electron-withdrawing fluorine atom influence the reactivity and selectivity of the compound in various reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar compounds to 1-Bromo-2,3-dimethoxy-5-fluorobenzene include:
Fluorobenzene: A simpler structure with only a fluorine substituent.
1-Bromo-3-fluorobenzene: Lacks the methoxy groups, making it less reactive in certain substitution reactions.
1,3-Dibromo-5-fluorobenzene: Contains an additional bromine atom, altering its reactivity and applications.
The uniqueness of this compound lies in its combination of substituents, which provide a balance of electron-donating and electron-withdrawing effects, making it versatile for various chemical transformations.
Propiedades
Fórmula molecular |
C8H8BrFO2 |
|---|---|
Peso molecular |
235.05 g/mol |
Nombre IUPAC |
1-bromo-5-fluoro-2,3-dimethoxybenzene |
InChI |
InChI=1S/C8H8BrFO2/c1-11-7-4-5(10)3-6(9)8(7)12-2/h3-4H,1-2H3 |
Clave InChI |
HGYHDTUPPMPERO-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC(=C1)F)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


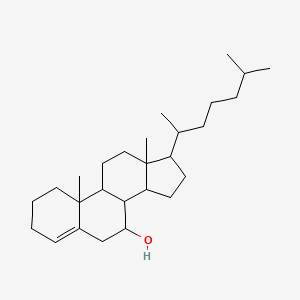
![N-(6-Aminohexyl)-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxamide](/img/structure/B14755329.png)
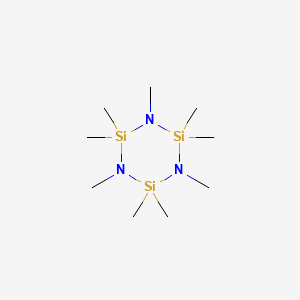
![(+)-N-[7-cyano-1,1-dioxido-6-(trifluoromethyl)-2,3-dihydro-1-benzothiophen-3-yl]-N-[2-(dimethylamino)ethyl]-3-(4-fluoro-3-methylphenyl)-5-methoxyimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B14755357.png)
![Methyl 2-[4-(4-methoxy-3,5-dimethylphenoxy)-3,5-dinitrophenyl]acetate](/img/structure/B14755361.png)
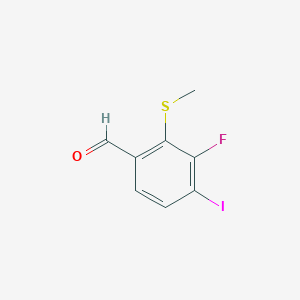
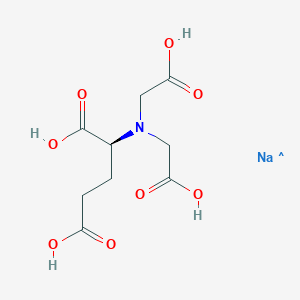
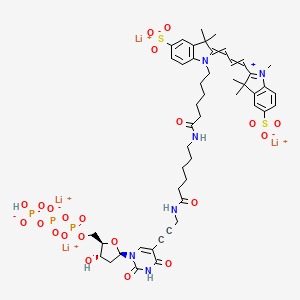
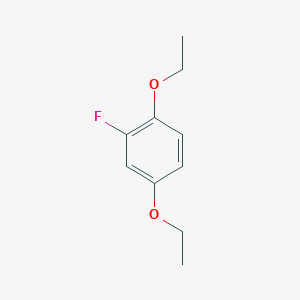
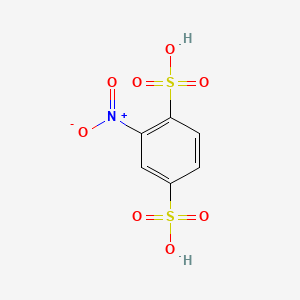
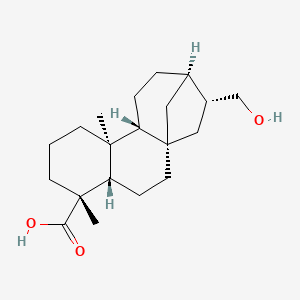
![2-[4-(2-Phenylethenyl)phenyl]-1,3-benzoxazole](/img/structure/B14755398.png)
